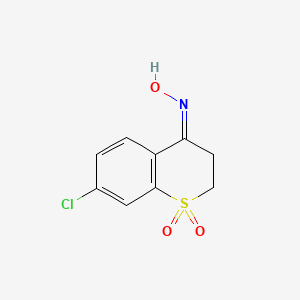
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position, an oxime group at the 4th position, and a 1,1-dioxide group. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-4H-1-benzothiopyran-4-one.
Oxime Formation: The oxime group is introduced by reacting the starting material with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other functional groups.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Amines: Reduction of the oxime group.
Substituted Derivatives: Products formed by nucleophilic substitution at the chlorine atom.
Scientific Research Applications
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and biological pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, while the chlorine atom and 1,1-dioxide group contribute to the compound’s overall reactivity and stability. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzothiopyran-4-one: Lacks the oxime and 1,1-dioxide groups.
7-Chloro-4H-1-benzothiopyran-4-one: Lacks the oxime and 1,1-dioxide groups.
2,3-Dihydro-4H-1-benzothiopyran-4-one: Lacks the chlorine atom and oxime group.
Uniqueness
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxime group enhances its ability to form hydrogen bonds, while the 1,1-dioxide group increases its oxidative stability.
Properties
CAS No. |
67821-45-8 |
|---|---|
Molecular Formula |
C9H8ClNO3S |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
(NZ)-N-(7-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNO3S/c10-6-1-2-7-8(11-12)3-4-15(13,14)9(7)5-6/h1-2,5,12H,3-4H2/b11-8- |
InChI Key |
ISEQWOHIJKNHSL-FLIBITNWSA-N |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N\O)C=CC(=C2)Cl |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NO)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















